6-Amino-2-methylnicotinonitrile, also known as 6-aminonicotinamide (6-AN), is a compound that has garnered significant attention due to its diverse biological activities and potential applications in various fields. This compound is a derivative of nicotinic acid and acts as an antimetabolite, influencing several biochemical pathways. The following analysis delves into the mechanism of action of 6-AN and its applications across different domains, including its central nervous system depressant properties, effects on viral activity, and potential as an antimicrobial agent136.
6-Aminonicotinamide has been identified as a potent niacin antagonist, which interferes with the metabolism of pyridine nucleotides. It has been shown to inhibit the NADPH-producing pentose phosphate pathway (PPP), leading to the accumulation of PPP intermediates and making cells more susceptible to oxidative stress7. This inhibition is due to the conversion of 6-AN by NAD(P)+ glycohydrolase to 6-aminoNAD and 6-aminoNADP, which are unable to participate in redox reactions47. Additionally, 6-AN has been observed to cause a marked reduction in the activity of DPN-dependent mitochondrial systems, affecting the energy metabolism in cells, particularly in rapidly growing tumors48. The compound also influences the metabolism of ornithine decarboxylase, an enzyme involved in cellular replication and differentiation, particularly in the developing cerebellum of neonatal rats2.
6-AN has been found to possess central nervous system depressant activity. It reduces the spontaneous activity of mice, potentiates the effects of ethanol and barbiturate narcosis, and provides protective action against convulsions induced by picrotoxin and pentylenetetrazol1. The compound also affects the rate of oxidation of ethanol and the disappearance of thiopental in mice, indicating its potential for influencing CNS pharmacokinetics1.
In the field of developmental biology, 6-AN has been shown to cause bone malformations in embryonic chick limbs by affecting cartilage-producing cells. It appears to act on the process of phenotypic expression in newly determined chondrocytes rather than mature ones, suggesting a role in the early stages of cell differentiation5.
6-AN has demonstrated activity against vaccinia virus in vitro, suggesting that it may have potential as an antiviral agent. The compound was able to prevent viral cytopathic effects in tissue cultures infected with vaccinia virus3.
A series of derivatives of 6-aminonicotinonitriles have been synthesized and evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These compounds have shown potent antimicrobial activity, indicating the potential for 6-AN derivatives in the development of new antimicrobial drugs6.
6-AN has exhibited strong antitumor activity against certain experimental neoplasms, such as the mammary adenocarcinoma 755 in mice. Its antitumor effects can be reversed by the administration of nicotinamide, highlighting its role as a niacin antagonist in cancer chemotherapy8.
In the study of metabolomics and parasitology, 6-AN has been used to inhibit the PPP in Leishmania promastigotes, making them more susceptible to oxidative stress. This research has provided insights into the mechanisms of action of 6-AN and its potential for targeting the Preiss-Handler salvage pathway for NAD+ biosynthesis in parasitic infections7.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: